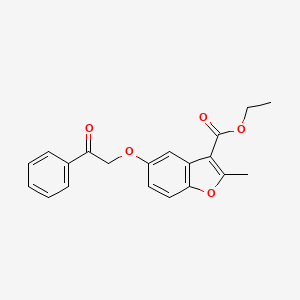![molecular formula C7H11ClN2O3 B2917979 2-Chloro-N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]propanamide CAS No. 2411268-83-0](/img/structure/B2917979.png)
2-Chloro-N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]propanamide is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by its unique structure, which includes a chloro group, an oxazolidinone ring, and a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with oxazolidinone derivatives. One common method includes the following steps:
Starting Materials: 2-chloropropanoyl chloride and oxazolidinone.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Solvent: Anhydrous dichloromethane is often used as the solvent.
Temperature: The reaction is typically conducted at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxazolidinone ring can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of oxazolidinone derivatives with higher oxidation states.
Reduction: Formation of reduced oxazolidinone derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Aplicaciones Científicas De Investigación
2-Chloro-N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]propanamide has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and thromboembolic disorders.
Biological Studies: Investigated for its potential as an enzyme inhibitor, particularly targeting Factor Xa in the coagulation cascade.
Industrial Applications: Used in the production of agrochemicals and specialty chemicals due to its reactivity and versatility.
Mecanismo De Acción
The compound exerts its effects primarily through inhibition of specific enzymes. For example, in medicinal chemistry, it acts as a selective inhibitor of Factor Xa, an enzyme crucial for blood coagulation . By binding to the active site of Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots .
Comparación Con Compuestos Similares
Similar Compounds
Rivaroxaban: A well-known anticoagulant that also inhibits Factor Xa.
Apixaban: Another Factor Xa inhibitor used in the treatment of thromboembolic disorders.
Dabigatran: A direct thrombin inhibitor with similar anticoagulant properties.
Uniqueness
2-Chloro-N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]propanamide is unique due to its specific structural features, which allow for selective inhibition of enzymes like Factor Xa. Its oxazolidinone ring and chloro group contribute to its high binding affinity and specificity .
Propiedades
IUPAC Name |
2-chloro-N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O3/c1-4(8)6(11)9-2-5-3-13-7(12)10-5/h4-5H,2-3H2,1H3,(H,9,11)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZJORXTSLOWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1COC(=O)N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-4-methylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2917898.png)



![2-((5-(4-([1,1'-Biphenyl]-4-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2917905.png)
![N-(3-chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2917906.png)
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-(3-chlorophenyl)carbamate](/img/structure/B2917909.png)
![2-((2,5-dimethylbenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2917910.png)

![3-(4-chloro-3-methylphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2917913.png)
![N-(4-ethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2917916.png)


